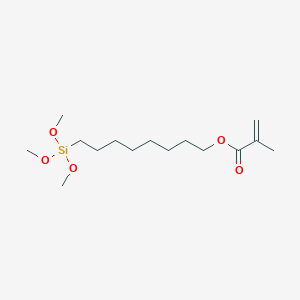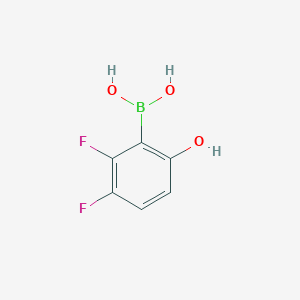
(2,3-Difluoro-6-hydroxyphenyl)boronic acid
Vue d'ensemble
Description
“(2,3-Difluoro-6-hydroxyphenyl)boronic acid” is a chemical compound with the molecular formula C6H5BF2O3 . It is a solid substance and is used in laboratory chemicals .
Synthesis Analysis
While specific synthesis methods for “(2,3-Difluoro-6-hydroxyphenyl)boronic acid” were not found, boronic acids in general can be synthesized through the electrophilic trapping of an organometallic reagent with a boric ester . Protodeboronation of pinacol boronic esters has also been reported .Molecular Structure Analysis
The molecular weight of “(2,3-Difluoro-6-hydroxyphenyl)boronic acid” is 173.91 . The InChI code for this compound is 1S/C6H5BF2O3/c8-3-1-2-4(10)6(9)5(3)7(11)12/h1-2,10-12H .Chemical Reactions Analysis
Boronic acids, including “(2,3-Difluoro-6-hydroxyphenyl)boronic acid”, are often used in Suzuki–Miyaura coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction . Protodeboronation of pinacol boronic esters has also been reported, allowing for formal anti-Markovnikov alkene hydromethylation .Physical And Chemical Properties Analysis
“(2,3-Difluoro-6-hydroxyphenyl)boronic acid” is a solid substance . It should be stored in an inert atmosphere at 2-8°C .Applications De Recherche Scientifique
Suzuki–Miyaura Coupling
Boronic acids, including “(2,3-Difluoro-6-hydroxyphenyl)boronic acid”, are widely used in Suzuki–Miyaura coupling, a popular method for forming carbon-carbon bonds . This reaction is known for its mild and functional group tolerant conditions, making it a versatile tool in organic synthesis .
Synthesis of Liquid Crystalline Compounds
“(2,3-Difluoro-6-hydroxyphenyl)boronic acid” has been used to synthesize novel liquid crystalline fluorobiphenylcyclohexenes and difluoroterphenyls . These compounds have potential applications in display technologies .
Synthesis of Leukotriene B4 Receptor Agonists
This boronic acid has also been used in the synthesis of o-phenylphenols, which are potent leukotriene B4 receptor agonists . These receptors play a crucial role in inflammatory responses, so these compounds could have potential therapeutic applications .
Preparation of Boron/Nitrogen-doped Polymer Nano/Microspheres
Boronic acids can be used to synthesize boron/nitrogen-doped polymer nano/microspheres . These materials have potential applications in various fields, including catalysis and energy storage .
Development of Electrochemical Biosensors
Boronic acids are used in the development of modified electrodes for electrochemical biosensors . These sensors can be used for the detection of various biomolecules, providing important information for medical diagnostics .
Synthesis of Organic Semiconductors
“(2,3-Difluoro-6-hydroxyphenyl)boronic acid” can be used to prepare 4-bromo-2,3′,5′,6-tetrafluorobiphenyl, a key intermediate for the synthesis of 2,6-difluorinated oligophenyls . These compounds are applicable in organic semiconductors, which are used in devices like organic light-emitting diodes (OLEDs) .
Synthesis of TGR5 Agonists
This boronic acid can also be used to prepare ethyl 4-(2,6-difluorophenyl)nicotinate, a key intermediate for the synthesis of 4-phenyl pyridine based potent TGR5 agonists . TGR5 is a bile acid receptor, and its agonists have potential therapeutic applications in metabolic and inflammatory diseases .
Preparation of Carbon Quantum Dots
Boronic acids can be used to prepare carbon quantum dots . These nanomaterials have potential applications in various fields, including bioimaging, drug delivery, and sensors .
Mécanisme D'action
Target of Action
The primary target of (2,3-Difluoro-6-hydroxyphenyl)boronic acid is the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction . The compound acts as an organoboron reagent in this process .
Mode of Action
The compound interacts with its targets through a process known as transmetalation . In the SM coupling reaction, oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond . Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Biochemical Pathways
The affected pathway is the SM coupling reaction, which is a key method for forming carbon–carbon bonds . The compound, as an organoboron reagent, plays a crucial role in this process . The downstream effects include the formation of new C–C, C–O, C–N, C–X, or C–H bonds at stereogenic centres .
Pharmacokinetics
It’s known that the compound is stable and readily prepared . It’s also worth noting that the compound forms a trimer in solution , which could potentially impact its bioavailability.
Result of Action
The result of the compound’s action is the formation of new bonds at stereogenic centres . This leads to the creation of a broad array of diverse molecules with high enantioselectivity . The compound’s action thus has significant implications for asymmetric synthesis .
Action Environment
The compound’s action, efficacy, and stability can be influenced by environmental factors. For instance, it’s recommended that the compound be stored under an inert gas (nitrogen or Argon) at 2-8°C . This suggests that the compound’s stability and efficacy could be affected by factors such as temperature and the presence of oxygen .
Safety and Hazards
“(2,3-Difluoro-6-hydroxyphenyl)boronic acid” is classified as a reproductive toxin (Category 1B) and may damage fertility or the unborn child . It should not be ingested or inhaled, and contact with skin or eyes should be avoided . Personal protective equipment should be used when handling this compound .
Orientations Futures
While specific future directions for “(2,3-Difluoro-6-hydroxyphenyl)boronic acid” were not found, boronic acids in general are valuable building blocks in organic synthesis . The development of new synthesis methods and applications, such as the protodeboronation of pinacol boronic esters , could provide future research directions.
Propriétés
IUPAC Name |
(2,3-difluoro-6-hydroxyphenyl)boronic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5BF2O3/c8-3-1-2-4(10)5(6(3)9)7(11)12/h1-2,10-12H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KOWZIVQZEGPNSW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=CC(=C1F)F)O)(O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5BF2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30402538 | |
| Record name | (2,3-difluoro-6-hydroxyphenyl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30402538 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
173.91 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1238196-62-7 | |
| Record name | (2,3-difluoro-6-hydroxyphenyl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30402538 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![[1,1'-Biphenyl]-4-ol, 4'-(pentyloxy)-](/img/structure/B3046305.png)
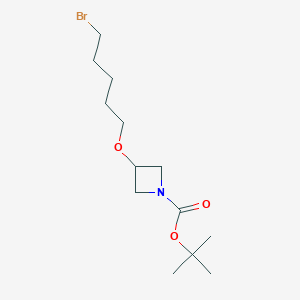

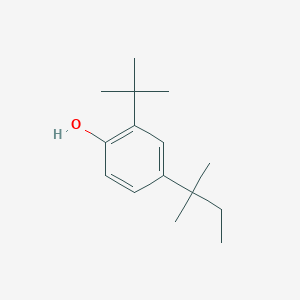



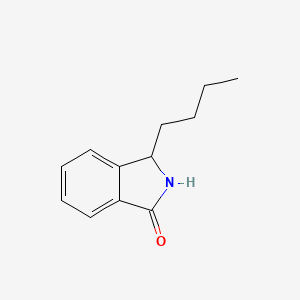
![tert-butyl 1-(methylsulfonyl)-4,6-dihydropyrrolo[3,4-c]pyrazole-5(1H)-carboxylate](/img/structure/B3046321.png)
![2-Amino-1,3,8-triazaspiro[4.5]dec-1-en-4-one](/img/structure/B3046322.png)
